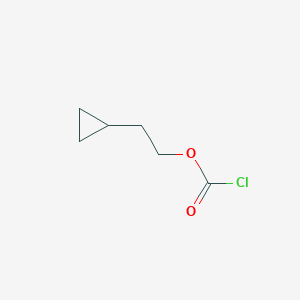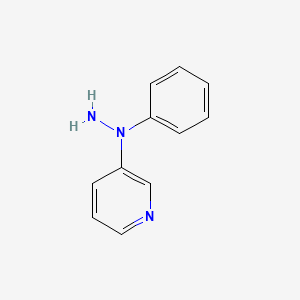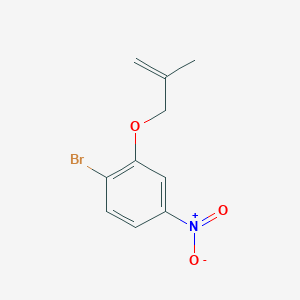
2-Cyclopropylethyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylethyl carbonochloridate is a chemical compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethyl carbonochloridate moiety. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropylethyl carbonochloridate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethyl alcohol with chloroformate esters under controlled conditions. The reaction typically requires a catalyst, such as a strong base, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylethyl carbonochloridate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can produce esters, amides, or other derivatives.
Scientific Research Applications
2-Cyclopropylethyl carbonochloridate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclopropylethyl carbonochloridate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its cyclopropyl group can influence the reactivity and stability of the compound, affecting its biological activity.
Comparison with Similar Compounds
2-Cyclopropylethyl carbonochloridate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Ethyl Carbonochloridate: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Propyl Carbonochloridate: Has a longer alkyl chain, leading to variations in physical and chemical properties.
Cyclopropylmethyl Carbonochloridate: Similar structure but with a different alkyl group, affecting its behavior in reactions.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-cyclopropylethyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)9-4-3-5-1-2-5/h5H,1-4H2 |
InChI Key |
CRIRLBRCPMTHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-4-(3-hydroxypiperidin-1-yl)phenyl]ethanone](/img/structure/B15356884.png)

![N-[4-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15356897.png)

![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![2,4-Dichloro-6-[(3-fluorophenyl)methyl]pyrimidine](/img/structure/B15356913.png)
![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)
![tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate](/img/structure/B15356922.png)
![Methyl 4-[(2-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15356926.png)

![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)



